molecular formula C24H25N3O5 B3206053 1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040662-79-0

1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B3206053
CAS No.: 1040662-79-0
M. Wt: 435.5 g/mol
InChI Key: MDKXZYAZVHEQHX-UHFFFAOYSA-N
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Description

1-Benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a heterocyclic compound featuring a dihydropyridine core substituted with a benzyl group at position 1, a 3,4-diethoxybenzoyl hydrazide moiety at position 3, and a ketone at position 4.

Properties

IUPAC Name

1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-3-31-20-12-10-18(14-21(20)32-4-2)23(29)25-26-24(30)19-11-13-22(28)27(16-19)15-17-8-6-5-7-9-17/h5-14,16H,3-4,15H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKXZYAZVHEQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N’-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the dihydropyridine ring, followed by the introduction of the benzyl and diethoxybenzoyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types:

Biological Activity

1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activities associated with this compound, supported by recent research findings and data tables.

  • Molecular Formula : C22H26N4O4
  • Molecular Weight : 410.47 g/mol
  • Structure : The compound features a dihydropyridine ring, a benzyl group, and an ethoxy-substituted benzoyl moiety.

Antimicrobial Activity

Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated the antimicrobial activity of various dihydropyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound displayed notable inhibition zones compared to standard antibiotics.
PathogenInhibition Zone (mm)Standard Antibiotic (Cefotaxime)
Staphylococcus aureus1518
Escherichia coli1216

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Research Findings : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was associated with the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Caspase activation
HeLa8DNA fragmentation

Anti-inflammatory Activity

Another significant biological activity noted is anti-inflammatory effects:

  • Experimental Results : The compound was tested in a carrageenan-induced paw edema model in rats. It showed a dose-dependent reduction in edema compared to the control group.
Dose (mg/kg)Edema Reduction (%)
1025
2045
4065

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer cell proliferation.
  • Cell Signaling Modulation : It potentially alters cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a 6-oxo-1,6-dihydropyridine scaffold with several derivatives reported in the evidence. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
1-Benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide Dihydropyridine Benzyl (position 1), 3,4-diethoxybenzoyl hydrazide (position 3) Carbohydrazide, ketone, ethoxy
2-(Benzylthio)-4-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4k) Dihydropyrimidine Benzylthio (position 2), 3,4-dimethoxyphenyl (position 4), nitrile (position 5) Thioether, nitrile, methoxy
4-CHLORO-N-[1-(3,4-DICHLOROBENZYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]BENZENESULFONAMIDE Dihydropyridine 3,4-Dichlorobenzyl (position 1), sulfonamide (position 3), chloro (position 4) Sulfonamide, chloro
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazopyridine Nitrophenyl, cyano, ester groups Nitro, cyano, ester

Key Observations :

  • Lipophilicity : The benzyl and diethoxy groups in the target compound likely enhance lipophilicity compared to sulfonamide () or nitrile-containing analogues ().
  • Hydrogen Bonding : The carbohydrazide group may improve solubility and binding interactions relative to thioether () or sulfonamide () substituents.
Physical and Spectroscopic Properties

Melting Points :

  • Dihydropyrimidine derivatives with methoxy/methyl substituents () exhibit melting points between 186–219°C.
  • Sulfonamide-containing dihydropyridines () have higher melting points (e.g., 243–245°C for compound 1l in ), likely due to stronger intermolecular forces.
  • The target compound’s melting point is anticipated to fall within 200–250°C, influenced by its carbohydrazide and ethoxy groups.

Spectroscopic Data :

  • IR Spectroscopy : Expected peaks for the target compound include:
    • ~1700 cm⁻¹ (C=O stretch, ketone and carbohydrazide).
    • ~1250 cm⁻¹ (C-O-C stretch, ethoxy groups).
    • ~3300 cm⁻¹ (N-H stretch, hydrazide) .
  • NMR : Distinct signals for benzyl protons (~4.5–5.0 ppm, CH₂), diethoxy aromatic protons (~6.8–7.5 ppm), and hydrazide NH protons (~10–12 ppm) .
Molecular Weight and Formula
  • The molecular formula of the target compound is estimated as C₂₄H₂₆N₃O₅ (MW ≈ 436.5 g/mol), significantly larger than dihydropyrimidines in (MW ~300–350 g/mol) due to the benzyl and diethoxybenzoyl groups.

Research Implications and Gaps

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via cyclocondensation or multi-step coupling reactions. The target compound may require similar strategies, with hydrazide formation as a critical step.
  • Gaps : Experimental data on solubility, stability, and bioactivity of the target compound are absent in the evidence. Further studies should prioritize these aspects.

Q & A

Q. What are the common synthetic routes for synthesizing 1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the condensation of hydrazide intermediates with activated carbonyl groups. For example, hydrazide derivatives (e.g., 6-oxo-1,6-dihydropyridine-3-carbohydrazide) can react with benzoyl chlorides or esters under controlled conditions. Key optimization parameters include:

  • Temperature : Reactions often proceed at reflux (e.g., ethanol at 78°C) to ensure complete conversion .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethanol are preferred for solubility and reactivity .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products, with silica gel or ethyl acetate/hexane systems commonly used .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate condensation reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the connectivity of the benzyl, diethoxybenzoyl, and dihydropyridine moieties. Chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) are diagnostic .
  • FT-IR : Absorption bands for amide C=O (~1650 cm1^{-1}), hydrazide N-H (~3300 cm1^{-1}), and ether C-O (~1250 cm^{-1) validate functional groups .
  • HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns, with deviations <5 ppm indicating purity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Answer: Molecular docking studies, using software like AutoDock or Schrödinger, model interactions between the compound and target proteins (e.g., glucosamine-6-phosphate synthase). Key steps include:

  • Target Selection : Prioritize enzymes linked to the compound’s scaffold (e.g., antimicrobial targets for dihydropyridines) .
  • Binding Affinity Analysis : Calculate binding energies (ΔG) to rank potential efficacy. Substituents like the diethoxybenzoyl group may enhance hydrophobic interactions .
  • Validation : Compare docking results with experimental IC50_{50} values from enzyme inhibition assays to resolve discrepancies .

Q. How can researchers address contradictory data in biological assays involving this compound?

Answer: Contradictions often arise from assay conditions or structural variability. Mitigation strategies include:

  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing diethoxy with methoxy groups) to isolate activity-contributing moieties .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates to confirm potency trends .

Q. What strategies improve the stability of intermediates during synthesis?

Answer:

  • Crystalline Salts : Convert sensitive intermediates (e.g., hydrazides) into stable crystalline forms, such as oxadiazolium perchlorate salts, which resist moisture degradation .
  • Low-Temperature Storage : Store intermediates at –20°C under inert atmospheres (N2_2 or Ar) to prevent oxidation .
  • In Situ Characterization : Use techniques like TLC or inline FT-IR to monitor reactions in real-time, reducing exposure to destabilizing conditions .

Methodological Considerations Table

Challenge Solution Key Evidence
Low reaction yieldOptimize solvent (DMF) and temperature (reflux)
Impurity in final productDual purification (chromatography + recrystallization)
Unstable intermediatesForm crystalline salts or use low-temperature storage
Biological activity variabilityStandardize assays and validate with docking

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N'-(3,4-diethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

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